2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE
Overview
Description
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is an organic compound that features a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, a methylsulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multiple steps:
Formation of 3,4-dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Preparation of methylsulfonyl chloride: This involves the reaction of dimethyl sulfoxide with oxalyl chloride.
Coupling Reaction: The final step involves the coupling of 3,4-dichlorobenzyl chloride with methylsulfonyl glycinamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The benzyl chloride moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of glycine and corresponding benzyl derivatives.
Scientific Research Applications
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets. The benzyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycine
- N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)alanine
- N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)valine
Uniqueness
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorobenzyl and methylsulfonyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-18(16,17)14(6-10(13)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHXMVINSZRDNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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